4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused with an oxadiazole ring and a fluorophenyl group
Vorbereitungsmethoden
The synthesis of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be achieved through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the pyrrolidin-2-one moiety. One common method involves the reaction of 2-fluorobenzohydrazide with ethyl chloroformate to form the oxadiazole ring, which is then coupled with pyrrolidin-2-one under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may target pathways involved in cell proliferation, making it a candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxadiazole derivatives and pyrrolidin-2-one derivatives. Compared to these compounds, 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of both the fluorophenyl group and the oxadiazole ring, which may confer distinct biological activities and chemical properties .
Eigenschaften
Molekularformel |
C12H10FN3O2 |
---|---|
Molekulargewicht |
247.22 g/mol |
IUPAC-Name |
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10FN3O2/c13-9-4-2-1-3-8(9)11-15-12(18-16-11)7-5-10(17)14-6-7/h1-4,7H,5-6H2,(H,14,17) |
InChI-Schlüssel |
PPHHOSNAIQPKQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.